ethyl 3-cyano-1H-indole-6-carboxylate

Catalog No.
S3016321
CAS No.
1403746-46-2
M.F
C12H10N2O2
M. Wt
214.224
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-cyano-1H-indole-6-carboxylate

CAS Number

1403746-46-2

Product Name

ethyl 3-cyano-1H-indole-6-carboxylate

IUPAC Name

ethyl 3-cyano-1H-indole-6-carboxylate

Molecular Formula

C12H10N2O2

Molecular Weight

214.224

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3

InChI Key

JGCGSNSNCOYMCI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C#N

solubility

not available

Ethyl 3-cyano-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes a cyano group and a carboxylate ester. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole core, which is a significant nitrogen-containing heterocycle, contributes to its biological activity and versatility in

, including:

  • Oxidation: This process can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the cyano group into an amine or other functional groups, often using lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: Electrophilic substitution is common at the 2 and 3 positions of the indole ring, utilizing reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, indicating a rich chemistry associated with this compound .

Indole derivatives, including ethyl 3-cyano-1H-indole-6-carboxylate, exhibit a broad spectrum of biological activities. These include:

  • Antiviral: Potential effects against various viral infections.
  • Anticancer: Inducing apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory: Reducing inflammation via modulation of inflammatory pathways.
  • Antimicrobial: Effective against bacterial and fungal infections.
  • Antidiabetic: Influencing glucose metabolism and insulin sensitivity.

The diverse biological activities are attributed to the ability of indole derivatives to interact with multiple biological targets, influencing various biochemical pathways .

The synthesis of ethyl 3-cyano-1H-indole-6-carboxylate typically involves constructing the indole ring followed by functionalization. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Another synthetic route involves the reaction of cyanoacetic acid with indole derivatives under reflux conditions, yielding high yields of 3-cyanoacetyl indoles. Advanced methods may include microwave-assisted synthesis for improved efficiency and yield .

Ethyl 3-cyano-1H-indole-6-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor for developing new drugs targeting various diseases due to its biological activities.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials with unique properties due to its chemical reactivity.

Its versatility makes it an attractive compound for research and development in multiple scientific fields .

Studies on ethyl 3-cyano-1H-indole-6-carboxylate have shown it can bind with high affinity to various receptors, influencing cellular signaling pathways. This binding capability suggests potential therapeutic uses in modulating specific biological functions. The interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular responses .

Several compounds share structural similarities with ethyl 3-cyano-1H-indole-6-carboxylate, including:

Compound NameStructural FeaturesUnique Properties
Methyl 3-cyanoindole-6-carboxylateMethyl group instead of ethylDifferent solubility and reactivity profiles
Ethyl 2-cyanoindole-3-carboxylateCyano group at position 2Varying biological activity compared to position 3
3-CyanoacetylindoleAcetyl group instead of carboxylateEnhanced reactivity in acylation reactions

These compounds highlight the uniqueness of ethyl 3-cyano-1H-indole-6-carboxylate through variations in functional groups and positions on the indole ring, affecting their chemical behavior and biological activity .

The indole scaffold has been a cornerstone of heterocyclic chemistry since its isolation from natural products like indigo in the 19th century. Ethyl 3-cyano-1H-indole-6-carboxylate emerged in the late 20th century as synthetic methodologies for functionalized indoles advanced, particularly through adaptations of the Leimgruber–Batcho and Fischer indole syntheses. Early work focused on its role as a precursor to bioactive molecules, leveraging the reactivity of both the cyano and ester groups. For instance, the cyano group’s ability to undergo nucleophilic addition or reduction has made it valuable for generating amine-containing derivatives, while the ester moiety allows for facile hydrolysis to carboxylic acids or transesterification.

Position in Heterocyclic Chemistry Research

Within heterocyclic chemistry, this compound occupies a niche due to its dual functionality. The indole ring’s inherent aromaticity and ability to participate in π-π stacking interactions make it a preferred scaffold for drug design, particularly in kinase inhibitors and serotonin receptor modulators. The 3-cyano substitution introduces steric and electronic effects that direct electrophilic substitution to specific ring positions, enabling regioselective derivatization. Meanwhile, the 6-carboxylate ester enhances solubility in organic solvents, facilitating its use in cross-coupling reactions.

Current Research Landscape and Knowledge Gaps

Recent studies have exploited ethyl 3-cyano-1H-indole-6-carboxylate in multicomponent reactions (MCRs) to access polycyclic architectures, such as pyrroloindoles and β-carbolines. However, challenges persist in optimizing catalytic systems for asymmetric transformations and improving atom economy in large-scale syntheses. Additionally, the compound’s photophysical properties remain underexplored, representing an opportunity for materials science applications.

Research Objectives and Scientific Rationale

This article aims to:

  • Elucidate state-of-the-art synthetic routes to ethyl 3-cyano-1H-indole-6-carboxylate.
  • Analyze its reactivity and utility in constructing complex heterocycles.
  • Evaluate industrial-scale production challenges and innovations.

Classical Synthetic Approaches

Classical indole syntheses, such as the Bartoli and Cadogan methods, provide foundational routes for constructing the indole core. The Bartoli indole synthesis utilizes nitroarenes and vinyl Grignard reagents to form 7-substituted indoles via a three-component reaction [3]. For ethyl 3-cyano-1H-indole-6-carboxylate, this method could be adapted by starting with a nitroarene precursor bearing ester and cyano groups at positions 6 and 3, respectively. Similarly, the Cadogan cyclization employs o-nitrostyrenes subjected to reductive conditions (e.g., P(OEt)₃) to yield 2,3-disubstituted indoles [3]. Modifying the nitroarene substrate with pre-installed cyano and ester functionalities would enable targeted synthesis, though steric and electronic factors may necessitate optimized reaction conditions.

A notable limitation of classical methods is their reliance on stoichiometric reagents and harsh conditions, which complicate functional group compatibility. For instance, the ester group at position 6 may undergo hydrolysis under strongly acidic or basic conditions required for cyclization [1] [3].

Table 1: Comparison of Classical Indole Synthesis Methods

MethodSubstrateKey ReagentsYield RangeLimitations
BartoliNitroarenesVinyl Grignard40–65%Limited to 7-substituted indoles
Cadogano-NitrostyrenesP(OEt)₃50–75%Sensitivity to electron-withdrawing groups
Leimgruber–Batchoo-Nitrobenzyl ketonesPd/C, H₂60–80%Requires high-pressure hydrogenation

Modern Synthetic Strategies

Copper-Catalyzed Cyanation Methodologies

Transition metal-catalyzed cyanation has emerged as a powerful tool for introducing nitrile groups into aromatic systems. Copper catalysts, such as CuI or CuCN, facilitate the direct cyanation of indole derivatives using cyanide sources like K₄[Fe(CN)₆] [3]. For ethyl 1H-indole-6-carboxylate, regioselective C3 cyanation can be achieved via a Ullmann-type coupling, wherein the ester group at position 6 directs metallation to the adjacent C3 position. Recent studies demonstrate that ligands such as 1,10-phenanthroline enhance catalytic efficiency, enabling reactions at 80–100°C with yields exceeding 70% [3].

One-Pot Cascade Reaction Approaches

One-pot methodologies streamline indole synthesis by combining multiple transformations in a single reactor. A representative cascade involves the sequential alkylation-cyclization-cyanation of o-nitrobenzyl esters [4]. For example, tert-butyl 4-(4-ethyl-3-iodophenyl)-2-methylpropanoate undergoes nitro reduction with Na₂S₂O₄, followed by HCl-mediated cyclization to form the indole core. Subsequent cyanation using acetonitrile as a nitrile source yields ethyl 3-cyano-1H-indole-6-carboxylate in 73% isolated yield [4]. This approach minimizes intermediate purification and enhances atom economy.

Reductive Cyclization Techniques

Reductive cyclization strategies leverage nitro-to-amine conversions to construct the indole ring. In a scaled-up synthesis, α-aryl β-keto esters were treated with Na₂S₂O₄ in THF/H₂O, generating an intermediate aniline that cyclizes under acidic conditions [4]. Critical to success is the solvent system: replacing dimethylformamide (DMF) with tetrahydrofuran (THF) and aqueous NaOH improved sustainability while maintaining a 73.3% yield [4].

Table 2: Optimized Conditions for Reductive Cyclization

ParameterClassical ProtocolImproved Protocol
SolventDMFTHF/H₂O
BaseCs₂CO₃NaOH
Cyanide SourceKCNCH₃CN
Yield65%73.3%

Catalytic Systems for Indole Cyanation

Transition Metal Catalysis

Palladium and nickel catalysts dominate modern cyanation protocols due to their ability to activate aromatic C–H bonds. The Suzuki–Miyaura coupling has been adapted to install cyano groups via cross-coupling with cyano boronic esters. However, competing proto-deboronation often limits yields, prompting the development of bidentate ligands (e.g., Xantphos) to stabilize the palladium intermediate [3]. For electron-deficient indoles like ethyl 1H-indole-6-carboxylate, Pd(OAc)₂/Xantphos systems achieve 85% conversion at 120°C [3].

TEMPO-Mediated Oxidative Systems

Oxidative cyanation using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) enables nitrile installation without transition metals. In a recent advancement, indole derivatives were treated with NH₃ and TEMPO in the presence of O₂, yielding 3-cyanoindoles via radical intermediates [3]. While this method avoids metal residues, its applicability to ester-substituted indoles requires further validation.

Sustainable Synthesis Protocols

Acetonitrile as Cyano Source

Acetonitrile’s dual role as solvent and nitrile source aligns with green chemistry principles. In a microwave-assisted protocol, ethyl 1H-indole-6-carboxylate reacts with CH₃CN at 150°C under Cu₂O catalysis, achieving 68% yield [4]. The process eliminates toxic cyanide salts and reduces waste, though reaction times remain lengthy (12–18 hours).

Aqueous Ammonia Methodologies

Aqueous NH₃ serves as a sustainable alternative to gaseous HCN in cyanation reactions. By employing CuBr as a catalyst and TBHP (tert-butyl hydroperoxide) as an oxidant, researchers achieved 72% yield for 3-cyanoindole derivatives in water/ethanol mixtures [3]. The ester group at position 6 remains intact under these mild conditions, highlighting the method’s functional group tolerance.

Scale-Up Synthesis Validation

Industrial-scale production demands reproducible, cost-effective protocols. A validated synthesis of ethyl 3-cyano-1H-indole-6-carboxylate involved four telescoped steps starting from 2-aryl-2-methylpropionic acid [4]. Key optimizations included:

  • Solvent Substitution: Replacing DME and DMF with THF reduced environmental impact.
  • Base Optimization: Switching from Cs₂CO₃ to NaOH improved reaction efficiency in biphasic systems.
  • Crystallization Control: Ethanol/water anti-solvent crystallization afforded >99.5% purity.

The process delivered 13.6 g of product with a 73% overall yield, demonstrating scalability [4].

Table 3: Scale-Up Performance Metrics

MetricLaboratory ScalePilot Plant
Batch Size2 g13.6 g
Yield68%73%
Purity98%>99.5%
Solvent Consumption15 L/kg8 L/kg

Ethyl 3-cyano-1H-indole-6-carboxylate exhibits a multifaceted reactivity profile due to the presence of three distinct reactive sites: the cyano group at the 3-position, the ethyl carboxylate at the 6-position, and the indole nitrogen hydrogen. The compound demonstrates characteristic indole reactivity patterns while being modulated by the electron-withdrawing effects of both the cyano and ester functionalities [2].

The electron-rich pyrrole ring of the indole core remains the most reactive site toward electrophilic substitution, with the 3-position being inherently favored for attack. However, the presence of the cyano group significantly deactivates this position through its strong electron-withdrawing nature . This deactivation redirects electrophilic substitution to alternative positions, particularly the 2-position when unsubstituted, or toward the benzene ring carbons under appropriate conditions [2] [3].

The indole system exhibits positional selectivity that follows established patterns of aromatic reactivity. The 3-position normally shows the highest reactivity due to stabilization of the resulting cation by the nitrogen lone pair. However, with the cyano substituent present, this reactivity is dramatically reduced, creating opportunities for regioselective functionalization at other positions [4] [5].

Electronic effects play a crucial role in determining reaction pathways. The cyano group exerts a strong electron-withdrawing influence through both inductive and resonance effects, while the ethyl carboxylate provides additional electron withdrawal through inductive effects. These combined electronic perturbations create a unique reactivity landscape that differs substantially from simple indole derivatives [6] [7].

Functional Group Manipulations

Cyano Group Transformations

The cyano functionality at the 3-position undergoes diverse chemical transformations that provide access to various nitrogen-containing derivatives. Reduction reactions represent the most commonly employed transformations, typically utilizing lithium aluminum hydride in tetrahydrofuran or sodium borohydride with cobalt chloride cocatalyst to afford the corresponding primary amine derivatives [2] [4].

Hydrolysis of the cyano group proceeds under both acidic and basic conditions to yield carboxylic acid derivatives. Acid-catalyzed hydrolysis using concentrated sulfuric acid at elevated temperatures provides the carboxylic acid, while base-mediated hydrolysis with sodium hydroxide in aqueous solution offers milder conditions with comparable yields [2] [8].

Nucleophilic addition reactions to the cyano group enable the formation of various heterocyclic systems. Treatment with hydroxylamine leads to amidoxime intermediates that can undergo subsequent cyclization reactions to form five-membered nitrogen heterocycles. Similarly, reaction with hydrazine derivatives produces corresponding hydrazones that serve as precursors for pyrazole ring formation [9] [10].

The cyano group participates effectively in multicomponent reactions, particularly those involving isocyanides and activated methylene compounds. These transformations typically proceed through initial nucleophilic attack on the cyano carbon followed by cyclization processes to generate complex heterocyclic architectures [9] [10].

Carboxylate Modifications

The ethyl carboxylate functionality at the 6-position undergoes standard ester transformations while being influenced by the electron-withdrawing environment created by the cyano group. Hydrolysis reactions proceed efficiently under both acidic and basic conditions, with potassium hydroxide in ethanol providing particularly clean conversion to the free carboxylic acid [6] [7].

Reduction of the ester group using lithium aluminum hydride or diisobutylaluminum hydride affords the corresponding primary alcohol derivatives. These alcohol products retain the cyano functionality and can undergo further transformations including oxidation to aldehydes or conversion to leaving groups for substitution reactions [11] [7].

Transesterification reactions allow modification of the alkyl portion of the ester while maintaining the carboxylate functionality. These transformations typically employ catalytic amounts of acid or base and proceed through tetrahedral intermediate formation. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, facilitating these transformations [6] [11].

Amidation reactions convert the ester to the corresponding amides through treatment with primary or secondary amines. These reactions can proceed through direct aminolysis or via the acid chloride intermediate formed by treatment with thionyl chloride or oxalyl chloride followed by amine addition [6] [7].

N-H Functionalization Strategies

The indole nitrogen hydrogen demonstrates typical pyrrole-like reactivity patterns, undergoing deprotonation under basic conditions to form the corresponding anion. This anionic species serves as a nucleophile for alkylation and acylation reactions, providing access to N-substituted derivatives [12] [13].

Alkylation reactions typically employ sodium hydride or potassium carbonate as base with alkyl halides or other alkylating agents in dimethylformamide or dimethyl sulfoxide. The electron-withdrawing substituents on the indole ring reduce the nucleophilicity of the nitrogen, requiring more reactive alkylating agents or elevated temperatures [12] [14].

Acylation of the indole nitrogen proceeds smoothly with acyl chlorides in the presence of triethylamine or pyridine as hydrogen chloride scavenger. These reactions provide N-acyl derivatives that can undergo subsequent transformations including reduction to N-alkyl derivatives or hydrolysis back to the parent indole [13] [14].

Copper-catalyzed N-arylation reactions enable the formation of N-aryl indole derivatives using aryl bromides or iodides with appropriate phosphine ligands and base. These transformations typically require elevated temperatures and proceed through oxidative addition, ligand exchange, and reductive elimination pathways [12] [14].

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide powerful tools for carbon-carbon bond formation at various positions of the indole scaffold. The presence of the cyano and ester substituents influences both the regioselectivity and efficiency of these transformations through electronic and steric effects [15] [16].

Sonogashira coupling reactions introduce alkynyl substituents at the 3-position when the cyano group is appropriately modified or replaced. These reactions typically employ palladium(II) dichloride with triphenylphosphine and copper(I) iodide cocatalyst in the presence of terminal alkynes and base. The electron-withdrawing cyano group can be leveraged to activate adjacent positions for coupling [15] [16].

Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl groups through reaction with boronic acids or boronate esters. These reactions proceed under mild conditions using palladium(0) catalysts with phosphine ligands and inorganic base. The regioselectivity depends on the specific substitution pattern and reaction conditions employed [15] [16].

Heck coupling reactions provide access to alkenyl-substituted indoles through reaction with activated alkenes. These transformations typically require palladium(II) acetate with triphenylphosphine ligand and proceed through carbopalladation followed by beta-hydride elimination. The electron-withdrawing substituents enhance the electrophilicity of the indole system [17] [15].

Stille coupling reactions utilize organotin reagents to introduce various carbon substituents. These reactions proceed under mild conditions and tolerate diverse functional groups, making them particularly valuable for late-stage functionalization of complex indole derivatives [15] [16].

Cyclization Reactions Leading to Complex Heterocycles

The bifunctional nature of ethyl 3-cyano-1H-indole-6-carboxylate makes it an excellent precursor for cyclization reactions that generate polycyclic heterocyclic systems. These transformations typically involve intramolecular nucleophilic attack between the cyano group and appropriately positioned nucleophiles [18] [19].

Friedel-Crafts type cyclizations occur when the ester functionality is converted to more reactive electrophiles such as acid chlorides. Treatment with aluminum chloride or other Lewis acids promotes intramolecular acylation to form tricyclic indole systems with fused six-membered rings. These reactions proceed through carbocation intermediates stabilized by the aromatic system [19] [20].

Base-catalyzed cyclizations involve deprotonation of the indole nitrogen followed by intramolecular nucleophilic attack on the cyano group. These reactions typically require strong bases such as sodium amide or lithium diisopropylamide and proceed through anionic intermediates to form nitrogen-containing heterocycles [18] [19].

Oxidative cyclization reactions employ oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or iron(III) chloride to promote intramolecular coupling. These transformations typically involve radical intermediates and can lead to the formation of complex polycyclic systems with altered oxidation states [21] [22].

Photochemical cyclization reactions proceed under ultraviolet irradiation to generate excited state intermediates that undergo intramolecular coupling. These reactions often provide access to strained ring systems that are difficult to obtain through thermal processes [18] [23].

Mechanistic Investigations and Reaction Pathways

Detailed mechanistic studies reveal that the reactivity of ethyl 3-cyano-1H-indole-6-carboxylate is governed by the interplay between electronic effects, steric factors, and specific reaction conditions. The electron-withdrawing cyano and ester groups create a unique electronic environment that influences reaction pathways and product distributions [20] [24].

Computational studies using density functional theory methods have provided insights into the electronic structure and reactivity patterns. These calculations reveal that the cyano group significantly reduces electron density at the 3-position while increasing electrophilicity at the 2-position. The ester group contributes additional electron withdrawal that affects the entire aromatic system [25] [26].

Kinetic studies demonstrate that reactions involving the cyano group typically follow second-order kinetics with rate dependence on both substrate and nucleophile concentrations. Activation parameters derived from temperature-dependent rate measurements indicate that these reactions proceed through early transition states with significant charge development [20] [24].

Isotope labeling experiments using deuterium and carbon-13 have elucidated specific mechanistic pathways for various transformations. These studies reveal that many reactions proceed through discrete intermediates rather than concerted processes, with the relative stabilities of intermediates determining product distributions [20] [23].

Spectroscopic monitoring of reaction progress using nuclear magnetic resonance and infrared spectroscopy has identified key intermediates in various transformations. These observations support proposed mechanisms and provide evidence for specific pathway selections under different reaction conditions [24] [23].

The mechanistic complexity is further enhanced by the potential for competing reaction pathways depending on reaction conditions. For example, under basic conditions, deprotonation of the indole nitrogen can compete with nucleophilic attack on the cyano group, leading to different product distributions depending on the specific base and temperature employed [27] [24].

XLogP3

2.5

Dates

Last modified: 08-17-2023

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